4-Fluorophenyl isothiocyanate

Catalog No.
S748982
CAS No.
1544-68-9
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenyl isothiocyanate

CAS Number

1544-68-9

Product Name

4-Fluorophenyl isothiocyanate

IUPAC Name

1-fluoro-4-isothiocyanatobenzene

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

InChI Key

NFIUJHJMCQQYDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)F

Canonical SMILES

C1=CC(=CC=C1N=C=S)F

Synthesis of Thiourea Derivatives

One of the main applications of 4-FPITC is in the synthesis of thiourea derivatives. Thioureas are a class of organic compounds with the general structure R-N-C=S-R', where R and R' can be various functional groups. 4-FPITC can react with primary amines (R-NH2) to form N-substituted thioureas (R-N-C=S-C6H4F). This reaction is known as the Edman degradation, which is a widely used technique for protein sequencing [].

4-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H4FNS. It features a phenyl ring substituted with a fluorine atom and an isothiocyanate functional group. This compound is known for its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the fluorine atom enhances the compound's electrophilicity, making it useful in nucleophilic substitution reactions.

4-F-PITC is a hazardous compound. It is:

  • Toxic if swallowed or inhaled [].
  • Lachrymator (causes tears) [].
  • Flammable [].
, primarily involving nucleophilic attack by amines. The rate of reaction with substituted anilines has been studied, revealing that the reactivity correlates with the electron density on the nitrogen atom of the amino group. Notably, ortho-substituted anilines exhibit deviations from expected reactivity due to steric strain and hydrogen bonding interactions .

Other reactions include:

  • Hydrolysis: Under certain conditions, 4-fluorophenyl isothiocyanate can hydrolyze to form corresponding thioureas.
  • Synthesis of Thioamides: Reacting with various amines leads to thioamide formation.

4-Fluorophenyl isothiocyanate exhibits notable biological activities, particularly as a potential anticancer agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. Additionally, it may possess antimicrobial properties, although further research is necessary to fully elucidate these effects.

Toxicologically, 4-fluorophenyl isothiocyanate can cause severe skin burns and eye damage upon contact, highlighting the importance of handling it with care . Its allergenic potential also necessitates caution during use.

There are several methods for synthesizing 4-fluorophenyl isothiocyanate:

  • From 4-Fluoroaniline: The reaction of 4-fluoroaniline with carbon disulfide in the presence of a base such as sodium hydroxide leads to the formation of 4-fluorophenyl isothiocyanate.
  • Via Acylation: Acylation of 4-fluoroaniline followed by treatment with thiophosgene can yield the desired isothiocyanate.
  • From Phenyl Isothiocyanate: Fluorination of phenyl isothiocyanate using fluorinating agents can also produce 4-fluorophenyl isothiocyanate.

The applications of 4-fluorophenyl isothiocyanate span various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.
  • Chemical Research: Serves as a reagent in organic synthesis for introducing isothiocyanate functionalities into other compounds.

Interaction studies have indicated that 4-fluorophenyl isothiocyanate can interact with various biological molecules, including proteins and nucleic acids. These interactions may lead to modifications that affect cellular functions, thereby contributing to its biological activity. Specific studies have focused on its reactivity with amino acids and proteins, demonstrating its potential as a tool for probing biological systems .

Several compounds are structurally similar to 4-fluorophenyl isothiocyanate. Here are some comparisons highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Phenyl IsothiocyanateLacks fluorine substitutionCommonly used in research; less reactive than 4-fluorophenyl variant.
2-Fluorophenyl IsothiocyanateFluorine at the ortho positionExhibits different reactivity patterns compared to 4-fluoro variant due to steric effects.
3-Chloro-4-Fluorophenyl IsocyanateContains chlorine and fluorine substitutionsDisplays different reactivity based on halogen presence; used in similar applications but with distinct properties .

The unique placement of the fluorine atom in 4-fluorophenyl isothiocyanate significantly influences its chemical behavior and biological activity compared to these similar compounds.

XLogP3

3.4

Boiling Point

228.0 °C

Melting Point

27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (86.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

1544-68-9

General Manufacturing Information

Benzene, 1-fluoro-4-isothiocyanato-: INACTIVE

Dates

Modify: 2023-08-15

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